molecular formula C9H18N2O2 B13564522 Ethyl ((1-methylpyrrolidin-3-yl)methyl)carbamate

Ethyl ((1-methylpyrrolidin-3-yl)methyl)carbamate

Cat. No.: B13564522
M. Wt: 186.25 g/mol
InChI Key: VWWSVEPDQKKZIF-UHFFFAOYSA-N
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Description

Ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate is a chemical compound with a molecular formula of C9H18N2O2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of ethyl chloroformate with N-[(1-methylpyrrolidin-3-yl)methyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where the reaction takes place, and the product is continuously removed and purified. This method allows for large-scale production and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The carbamate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce carbamate groups into molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate can be compared with other carbamate derivatives, such as:

    Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl N-[(1-ethylpyrrolidin-3-yl)methyl]carbamate: Similar structure but with an ethyl group on the pyrrolidine ring.

    Ethyl N-[(1-methylpyrrolidin-2-yl)methyl]carbamate: Similar structure but with the carbamate group attached to a different position on the pyrrolidine ring.

These compounds share similar chemical properties but may differ in their biological activity and applications. The unique structure of ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate

InChI

InChI=1S/C9H18N2O2/c1-3-13-9(12)10-6-8-4-5-11(2)7-8/h8H,3-7H2,1-2H3,(H,10,12)

InChI Key

VWWSVEPDQKKZIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC1CCN(C1)C

Origin of Product

United States

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